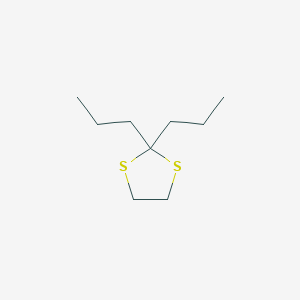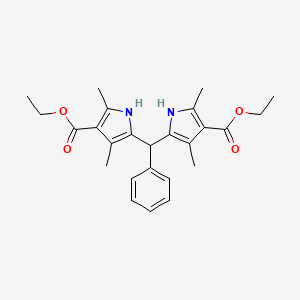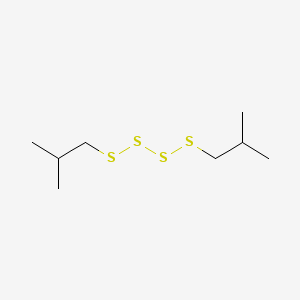
Mercury--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–platinum (1/1) is a heterometallic compound that involves a bond between mercury and platinum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercury–platinum (1/1) typically involves the reaction between solid platinum and liquid mercury. This reaction can be carried out at temperatures ranging from 20 to 153°C. The reaction product is identified as Hg₄Pt, with a lattice parameter of 6.2047 Å .
Industrial Production Methods: The reaction is often monitored using techniques such as gravimetric analysis, X-ray diffraction, and radioactive tracer techniques .
Chemical Reactions Analysis
Types of Reactions: Mercury–platinum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are possible, where one of the metal atoms is replaced by another element.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen fluoride (HF), which interacts with mercury to form complexes such as HF⋯Hg and HgF₂ . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various mercury and platinum complexes, such as Hg₄Pt and HgF₂ .
Scientific Research Applications
Mercury–platinum (1/1) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of mercury–platinum (1/1) involves the interaction of the compound with molecular targets and pathways within cells. For example, platinum-containing compounds are known to bind to DNA, inhibiting replication and transcription, which can lead to cell death . The specific pathways and molecular targets involved in the action of mercury–platinum (1/1) are still under investigation.
Comparison with Similar Compounds
Cisplatin: A well-known platinum-containing antitumor drug that binds to DNA and inhibits cell division.
Carboplatin: Another platinum-based drug with similar mechanisms of action but different side effects.
Oxaliplatin: A platinum compound used in cancer therapy with a unique mechanism of action involving the formation of DNA adducts.
Uniqueness of Mercury–Platinum (1/1): Mercury–platinum (1/1) is unique due to its heterometallic nature, involving both mercury and platinum.
Properties
CAS No. |
12162-28-6 |
|---|---|
Molecular Formula |
HgPt |
Molecular Weight |
395.68 g/mol |
IUPAC Name |
mercury;platinum |
InChI |
InChI=1S/Hg.Pt |
InChI Key |
PKWKEIMNKXRRFW-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



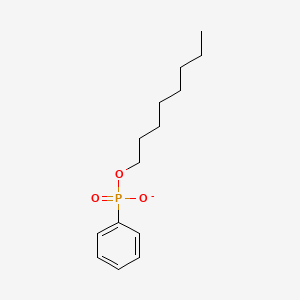
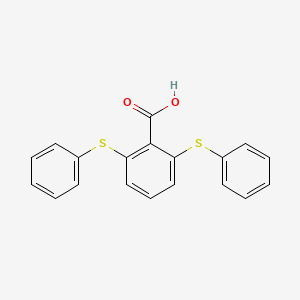
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

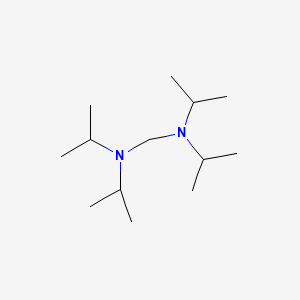
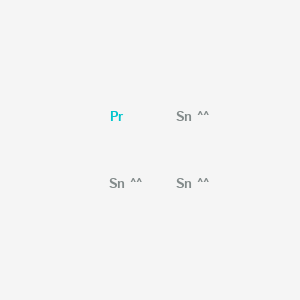
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
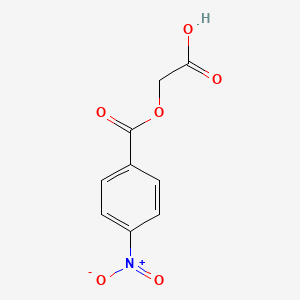

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
